molecular formula C11H13ClN2O2 B1425110 Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride CAS No. 1187830-59-6

Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride

Cat. No.: B1425110
CAS No.: 1187830-59-6
M. Wt: 240.68 g/mol
InChI Key: FASLNURJTFOWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds, and this particular compound features an indole ring system with an amino group at the second position and a carboxylate ester group at the third position, forming a hydrochloride salt.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with tryptophan or its derivatives as the starting material.

  • Reaction Steps: The process involves several steps, including the protection of amino groups, esterification, and cyclization to form the indole ring.

  • Conditions: Reactions are often carried out under acidic or basic conditions, depending on the specific synthetic route chosen.

Industrial Production Methods:

  • Batch vs. Continuous Processes: Industrial production may use batch processes for smaller-scale production or continuous processes for larger-scale manufacturing.

  • Purification: The final product is purified using crystallization, distillation, or chromatographic techniques to achieve the desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.

  • Substitution: Substitution reactions at different positions on the indole ring can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives such as indole-3-carboxylic acid.

  • Reduction Products: Reduced amines such as 2-aminoindole.

  • Substitution Products: Substituted indoles with different functional groups.

Scientific Research Applications

Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride has various applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: Indole derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: The compound and its derivatives are studied for their potential therapeutic effects in treating various diseases.

  • Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • Ethyl 3-amino-1H-indole-2-carboxylate: Similar structure but with the amino group at the third position.

  • Indole-3-carboxylic acid: A related compound without the ester group.

Uniqueness: Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the indole ring, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-amino-1H-indole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c1-2-15-11(14)9-7-5-3-4-6-8(7)13-10(9)12;/h3-6,13H,2,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASLNURJTFOWLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718820
Record name Ethyl 2-amino-1H-indole-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-59-6
Record name 1H-Indole-3-carboxylic acid, 2-amino-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187830-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-1H-indole-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride
Reactant of Route 2
Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride
Reactant of Route 3
Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride
Reactant of Route 4
Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride
Reactant of Route 6
Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.